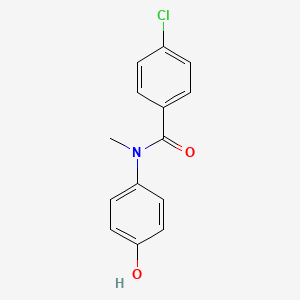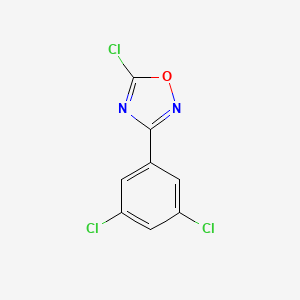
5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
“5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of a suitable precursor, such as a hydrazide or a nitrile . The specific synthesis pathway for “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” is not available in the literature I have access to.
Molecular Structure Analysis
Oxadiazoles have a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact molecular structure of “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” would depend on the specific positions of the chlorine atoms on the phenyl ring .
Chemical Reactions Analysis
The chemical reactivity of oxadiazoles depends on the specific substituents on the ring. They can undergo various reactions such as substitution, addition, and ring-opening reactions . The specific reactions of “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” are not available in the literature I have access to.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Oxadiazoles generally have good thermal stability and are resistant to hydrolysis . The specific properties of “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” are not available in the literature I have access to.
Applications De Recherche Scientifique
Pharmacological Potential
1,2,4-Oxadiazole derivatives, including compounds similar to 5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole, have been extensively studied for their pharmacological potential. These compounds exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. Their ability to interact with various biomacromolecules through hydrogen bond interactions enhances their pharmacological activity, making them valuable in drug discovery and development processes against diseases like HIV and cancer (Jing-Jing Wang et al., 2022).
Synthetic and Material Science Applications
The structural diversity and versatile synthetic routes of 1,2,4-oxadiazole derivatives also find applications in materials science, especially in the development of fluorescent frameworks for metal-ion sensors. The oxadiazole scaffold's excellent thermal and chemical stability, coupled with high photoluminescent quantum yield, make these derivatives suitable for creating potential chemosensors. Their application extends to organic electronics, highlighting their importance beyond pharmacological uses (D. Sharma et al., 2022).
Role in New Drug Development
The oxadiazole core, particularly the 1,3,4-oxadiazole, has been identified as a crucial scaffold in new drug development, serving as surrogates of carboxylic acids, carboxamides, and esters. This core is exploited in designing molecules with varied pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic properties. This versatility underscores the oxadiazole derivatives' significance in medicinal chemistry as a foundation for creating more efficacious and less toxic medicinal agents (Kavita Rana et al., 2020).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral activities of 1,3,4-oxadiazole derivatives are particularly notable. Recent literature from 2015 to 2021 has highlighted the effectiveness of new compounds containing the 1,3,4-oxadiazole ring against a variety of microbes, often surpassing known antibiotics and antiviral agents in activity. This makes them promising candidates for developing new drugs to combat antimicrobial resistance and treat viral infections (T. Glomb & P. Świątek, 2021).
Mécanisme D'action
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. The specific safety and hazard information for “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” is not available in the literature I have access to .
Orientations Futures
Oxadiazoles are a promising class of compounds for the development of new drugs and materials due to their diverse range of biological activities and chemical properties . Future research could focus on the synthesis and characterization of new oxadiazole derivatives, including “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole”, and the exploration of their potential applications.
Propriétés
IUPAC Name |
5-chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZUNTATMZCBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methoxyphenyl)amino]-N-methylacetamide](/img/structure/B1453670.png)


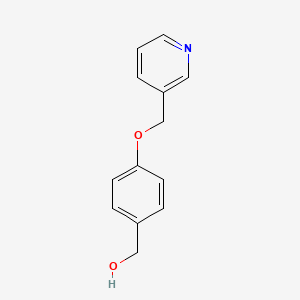
![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)

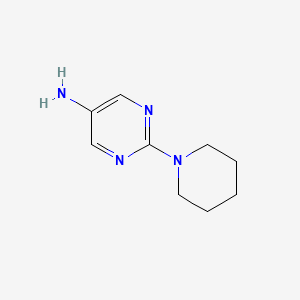
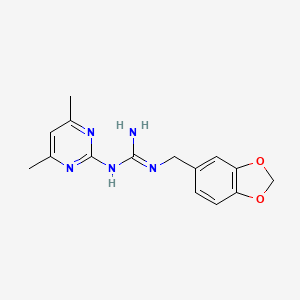
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)
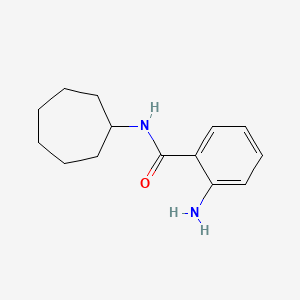
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)
